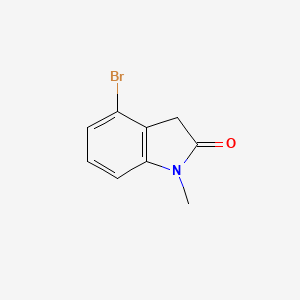

4-Bromo-1-methylindolin-2-one

Description

The exact mass of the compound 4-Bromo-1-methylindolin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-1-methylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-methylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTXVBYHPIORNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587482 | |

| Record name | 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884855-68-9 | |

| Record name | 4-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884855-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-methyl-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

4-Bromo-1-methylindolin-2-one is a halogenated derivative of 1-methylindolin-2-one. Its core structure consists of a bicyclic indolinone system with a bromine atom substituted at the 4-position of the benzene ring and a methyl group attached to the nitrogen atom.

Table 1: General and Physical Properties of 4-Bromo-1-methylindolin-2-one

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [1][3] |

| CAS Number | 884855-68-9 | [1] |

| Appearance | Grey solid | [1] |

| Storage Temperature | Room temperature | [1] |

Note: Quantitative experimental data for melting point, boiling point, and solubility in various solvents are not available in the reviewed literature. A predicted boiling point for the related, but structurally different, compound 4-BROMO-1-METHYL-1H-INDOLE is 300.9±15.0 °C[4].

Spectral Data

While commercial suppliers indicate the availability of spectral data for 4-Bromo-1-methylindolin-2-one, the actual spectra or detailed peak information are not publicly accessible in the reviewed search results[5]. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with detailed spectral data.

Table 2: Available Spectral Information

| Spectrum Type | Availability |

| ¹H NMR | Indicated as available from commercial suppliers[5] |

| ¹³C NMR | Indicated as available from commercial suppliers[5] |

| Infrared (IR) | Indicated as available from commercial suppliers[5] |

| Mass Spectrometry (MS) | Indicated as available from commercial suppliers[5] |

Synthesis

A specific and detailed experimental protocol for the synthesis of 4-Bromo-1-methylindolin-2-one is not available in the reviewed public literature. However, a method for the synthesis of the isomeric compound, 5-Bromo-1-methylindolin-2-one, has been reported and may serve as a starting point for the development of a synthetic route to the 4-bromo isomer[6].

Experimental Protocol for a Related Isomer: Synthesis of 5-Bromo-1-methylindolin-2-one [6]

This protocol describes the synthesis of the 5-bromo isomer and may be adaptable for the synthesis of 4-Bromo-1-methylindolin-2-one, likely requiring a different starting material (e.g., 4-bromo-substituted aniline derivative).

-

Starting Material: 1-Methylindolin-2-one (0.50 g)

-

Reagent: N-Bromosuccinimide (NBS) (0.60 g)

-

Solvent: Acetonitrile (10 ml)

Procedure:

-

Dissolve 1-Methylindolin-2-one in acetonitrile.

-

Cool the mixture to 263 K (-10 °C).

-

Slowly add a solution of NBS in acetonitrile.

-

Stir the reaction mixture for 24 hours.

-

Pour the mixture into ice water and stir for an additional hour.

-

Extract the product with chloroform.

-

Dry the organic layer over Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

Yield: 76% (for 5-Bromo-1-methylindolin-2-one)

Logical Workflow for Potential Synthesis Adaptation

Caption: A hypothetical workflow for the synthesis of 4-Bromo-1-methylindolin-2-one.

Biological Activity

There is no specific information available in the reviewed public literature regarding the biological activity, mechanism of action, or associated signaling pathways of 4-Bromo-1-methylindolin-2-one.

However, the indolin-2-one scaffold is a well-known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties[6][7][8]. The biological effects of these compounds are highly dependent on the nature and position of the substituents on the indolinone core.

General Biological Activities of Indolin-2-one Derivatives

Caption: Common biological activities associated with the indolin-2-one chemical scaffold.

Given the lack of specific data, any research into the biological effects of 4-Bromo-1-methylindolin-2-one would represent a novel investigation into its potential therapeutic applications.

Conclusion and Future Directions

4-Bromo-1-methylindolin-2-one is a chemical entity for which basic identifying information is available. However, there is a significant lack of publicly accessible, in-depth experimental data. To fully characterize this compound for research and development purposes, the following experimental work is necessary:

-

Determination of Physicochemical Properties: Experimental measurement of the melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents.

-

Comprehensive Spectral Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data to confirm the structure and purity.

-

Development of a Synthetic Protocol: Elucidation and optimization of a reliable and scalable synthetic route.

-

Biological Screening: A comprehensive evaluation of the biological activity of 4-Bromo-1-methylindolin-2-one in various in vitro and in vivo models to explore its therapeutic potential.

This technical guide underscores the current knowledge gap and provides a framework for the systematic investigation of 4-Bromo-1-methylindolin-2-one.

References

- 1. 4-bromo-1-methylindolin-2-one CAS#: 884855-68-9 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Bromo-2-methylisoindolin-1-one | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-1-METHYL-1H-INDOLE CAS#: 590417-55-3 [amp.chemicalbook.com]

- 5. 4-bromo-1-methylindolin-2-one(884855-68-9) 1H NMR [m.chemicalbook.com]

- 6. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 4-Bromo-1-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

The synthesis of 4-Bromo-1-methylindolin-2-one can be approached through two primary retrosynthetic pathways:

-

Route A: Late-Stage Bromination: This strategy involves the synthesis of the 1-methylindolin-2-one core, followed by a regioselective bromination at the C4 position.

-

Route B: Ring Formation from a Brominated Precursor: This approach utilizes a pre-brominated aromatic precursor, which is then elaborated to form the indolin-2-one ring system.

Each of these strategies relies on specific precursors, which are discussed in detail below.

Route A: Late-Stage Bromination of 1-Methylindolin-2-one

This is often a preferred route in synthetic chemistry due to the commercial availability of the starting material, 1-methylindolin-2-one. The key challenge in this approach is achieving regioselective bromination at the C4 position, as electrophilic aromatic substitution on the indolin-2-one ring can also occur at other positions, notably the C5 position.

Core Precursor: 1-Methylindolin-2-one

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |

| 1-Methylindolin-2-one | 61-70-1 | C₉H₉NO | 147.17 | Commercially available, serves as the direct substrate for bromination. |

Brominating Agents and Regioselectivity

The choice of brominating agent and reaction conditions is critical for directing the substitution to the desired C4 position. While a specific protocol for the 4-bromo isomer is not detailed in the available literature, the synthesis of the 5-bromo isomer is well-documented and provides a crucial starting point for experimental design.

Reference Experiment: Synthesis of 5-Bromo-1-methylindolin-2-one [1][2]

A documented procedure for the synthesis of the isomeric 5-Bromo-1-methylindolin-2-one involves the electrophilic bromination of 1-methylindolin-2-one using N-Bromosuccinimide (NBS).[1][2]

Experimental Protocol:

-

Dissolve 1-Methylindolin-2-one (0.50 g) in acetonitrile (10 ml).

-

Cool the mixture to 263 K (-10 °C).

-

Slowly add a solution of N-Bromosuccinimide (NBS) (0.60 g) in acetonitrile.

-

Stir the reaction mixture for 24 hours at the same temperature.

-

Pour the mixture into ice water and continue stirring for an additional hour.

-

Extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.

| Reactant | Moles/Equivalents | Solvent | Temperature | Time | Yield of 5-bromo isomer |

| 1-Methylindolin-2-one | 1.0 | Acetonitrile | 263 K | 24 h | 76% |

| N-Bromosuccinimide | ~1.1 | Acetonitrile | 263 K | 24 h | 76% |

Achieving 4-Bromo Selectivity:

To favor the formation of the 4-bromo isomer, researchers may need to explore various strategies, including:

-

Use of Directing Groups: Introduction of a temporary directing group on the indolinone core could sterically or electronically favor bromination at the C4 position.

-

Alternative Brominating Agents: Investigating different brominating agents (e.g., Br₂, pyridinium tribromide) in various solvent systems may alter the regiochemical outcome.

-

Catalysis: The use of Lewis or Brønsted acid catalysts could influence the position of bromination.

The following diagram illustrates the general workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of bromo-1-methylindolin-2-one via late-stage bromination.

Route B: Ring Formation from a Brominated Precursor

This strategy involves constructing the indolin-2-one ring from an aromatic starting material that already contains the bromine atom at the desired position. This can offer better control over the final product's regiochemistry.

Potential Precursors

Several classes of brominated aromatic compounds can serve as precursors for this route. The selection of the precursor will dictate the subsequent reaction steps needed to form the heterocyclic ring.

| Precursor Class | Example Precursor | Key Transformations Required |

| Brominated Anilines | 2-Amino-5-bromotoluene | Acylation, cyclization |

| Brominated Phenylacetic Acids | (2-Amino-5-bromophenyl)acetic acid | N-methylation, cyclization (lactamization) |

| Brominated Isatins | 4-Bromo-1-methylisatin | Reduction of the C3-carbonyl group |

A notable precursor in this category is 4-Bromo-1-methylisatin , as its reduction could potentially lead to the desired product. A Chinese patent describes the preparation of a related compound, 4-bromo-3-hydroxy-3-difluorobenzenesulfonyl-1-methylindoline-2-one, using 4-bromo-1-methylisatin as a raw material, indicating its utility as a precursor.[3]

The synthesis of (E)-4-Bromo-3-hydrazonoindolin-2-one also starts from 4-Bromoisatin, further highlighting its role as a key intermediate for 4-substituted indolinones.[4]

The following diagram outlines a conceptual workflow for this synthetic strategy.

Caption: Conceptual workflow for synthesizing 4-Bromo-1-methylindolin-2-one from a pre-brominated precursor.

Conclusion

The synthesis of 4-Bromo-1-methylindolin-2-one presents a significant regiochemical challenge. While a direct, detailed protocol is not publicly available, two primary synthetic strategies can be proposed. The late-stage bromination of 1-methylindolin-2-one is a straightforward approach, but would require careful optimization of reaction conditions to ensure selective bromination at the C4 position. The synthesis from a pre-brominated precursor, such as 4-Bromo-1-methylisatin, offers a more controlled but potentially longer synthetic route. Researchers and drug development professionals seeking to synthesize this compound should consider both approaches, using the provided information and the detailed protocol for the 5-bromo isomer as a foundation for their experimental design. Further investigation into specialized chemical databases and patent literature may yield more specific synthetic details.

References

A Technical Guide to the Solubility of 4-Bromo-1-methylindolin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 4-Bromo-1-methylindolin-2-one

A summary of the known physicochemical properties of 4-Bromo-1-methylindolin-2-one is presented in the table below.

| Property | Value | Reference |

| CAS Number | 884855-68-9 | [1][4] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | Grey solid | [1] |

| Storage | Store at room temperature | [1] |

Theoretical Solubility Considerations

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[5] The structure of 4-Bromo-1-methylindolin-2-one, containing both a polar lactam group and a less polar brominated aromatic ring, suggests that its solubility will vary across the spectrum of organic solvents. One would anticipate moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents.

Experimental Determination of Solubility

The following section details a general protocol for the qualitative and quantitative determination of the solubility of 4-Bromo-1-methylindolin-2-one.

Materials and Equipment

-

4-Bromo-1-methylindolin-2-one (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 4-Bromo-1-methylindolin-2-one.

Detailed Experimental Protocol

1. Preparation of Saturated Solutions

-

Accurately weigh an excess amount of 4-Bromo-1-methylindolin-2-one into a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials and vortex them for a few minutes to ensure thorough mixing.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation.

2. Sample Processing

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no solid material is disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

3. Quantitative Analysis by HPLC

-

Prepare a series of standard solutions of 4-Bromo-1-methylindolin-2-one of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.

-

Accurately dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the detector response.

-

Using the calibration curve, determine the concentration of 4-Bromo-1-methylindolin-2-one in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation: Solubility of 4-Bromo-1-methylindolin-2-one

The following table can be used to record the experimentally determined solubility data.

| Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility (mg/mL) at 25 °C |

| Non-Polar Solvents | |||

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Ethers | |||

| Diethyl Ether | 2.8 | ||

| Tetrahydrofuran (THF) | 4.0 | ||

| Esters | |||

| Ethyl Acetate | 4.4 | ||

| Ketones | |||

| Acetone | 5.1 | ||

| Halogenated Solvents | |||

| Dichloromethane | 3.1 | ||

| Chloroform | 4.1 | ||

| Alcohols | |||

| Methanol | 5.1 | ||

| Ethanol | 4.3 | ||

| Polar Aprotic Solvents | |||

| Acetonitrile | 5.8 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

The solubility of 4-Bromo-1-methylindolin-2-one in organic solvents is a fundamental parameter for its effective utilization in research and development. This guide provides a robust framework for the experimental determination of this property. By following the outlined protocols, researchers can generate reliable and reproducible solubility data, which will facilitate the advancement of projects involving this compound. The provided workflow and data table serve as practical tools for the systematic investigation and documentation of the solubility profile of 4-Bromo-1-methylindolin-2-one.

References

- 1. 4-bromo-1-methylindolin-2-one CAS#: 884855-68-9 [m.chemicalbook.com]

- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease - Google Patents [patents.google.com]

- 4. 4-bromo-1-methylindolin-2-one | 884855-68-9 [chemicalbook.com]

- 5. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of 4-Bromo-1-methylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 4-Bromo-1-methylindolin-2-one (CAS 884855-68-9). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data for the identification, characterization, and further application of this compound.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.42 | d | Ar-H |

| 7.29 | t | Ar-H |

| 6.91 | d | Ar-H |

| 3.55 | s | CH₂ |

| 3.20 | s | N-CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O |

| 143.8 | Ar-C |

| 133.5 | Ar-CH |

| 128.9 | Ar-CH |

| 125.2 | Ar-C |

| 110.1 | Ar-CH |

| 109.8 | Ar-C-Br |

| 35.8 | CH₂ |

| 26.4 | N-CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 225/227 | [M]⁺ (Molecular ion peak with Br isotopes) |

| 196/198 | [M-CO]⁺ |

| 170/172 | [M-CH₃-CO]⁺ |

| 146 | [M-Br]⁺ |

| 117 | [M-Br-CO]⁺ |

Predicted for Electron Ionization (EI).

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1715 | C=O (amide) stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1100 | C-N stretch |

| ~650 | C-Br stretch |

Experimental Protocols

While a specific synthetic protocol for 4-Bromo-1-methylindolin-2-one is not available in the literature, the following adapted procedure is based on the reported synthesis of the isomeric 5-Bromo-1-methylindolin-2-one and is expected to yield the target compound.[1]

Synthesis of 4-Bromo-1-methylindolin-2-one (Adapted Protocol)

-

Dissolution: Dissolve 1-methylindolin-2-one (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 eq) in acetonitrile dropwise to the cooled solution over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and stir for 1 hour.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-Bromo-1-methylindolin-2-one.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-Bromo-1-methylindolin-2-one.

Caption: General workflow for the synthesis and characterization of 4-Bromo-1-methylindolin-2-one.

References

4-Bromo-1-methylindolin-2-one: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1-methylindolin-2-one. The information presented herein is crucial for maintaining the integrity of this compound in research and drug development settings. Due to the limited availability of stability data specific to 4-Bromo-1-methylindolin-2-one, this guide incorporates data from structurally related indolinone compounds to infer its stability profile and potential degradation pathways.

Physicochemical Properties and Stability Profile

4-Bromo-1-methylindolin-2-one is a halogenated derivative of 1-methylindolin-2-one. The indolin-2-one core is a prevalent scaffold in many biologically active compounds. The stability of this core, and by extension, 4-Bromo-1-methylindolin-2-one, is influenced by environmental factors such as temperature, light, and humidity.

General Stability: The product is generally considered chemically stable under standard ambient conditions, specifically at room temperature[1][2]. It is also noted to be stable under recommended storage conditions[1][3]. However, the presence of the bromo substituent and the lactam ring within the indolinone structure suggests potential sensitivity to certain conditions. For instance, a related compound, 4-bromoindoline, has been identified as being light-sensitive[4].

Quantitative Stability Data Summary:

Due to the absence of specific quantitative stability studies on 4-Bromo-1-methylindolin-2-one in the public domain, the following table summarizes qualitative stability information and provides inferred risks based on the chemical structure and data from analogous compounds.

| Parameter | Condition | Recommended Practice | Inferred Risk of Degradation |

| Temperature | Room Temperature | Store at controlled room temperature. | Low |

| 2-8°C | Recommended by some suppliers[3]. | Low | |

| Elevated Temperatures | Avoid exposure to high heat and sources of ignition[1]. | High (Potential for accelerated degradation) | |

| Light | Ambient Light | Store in a light-protected container. | Moderate to High (Inference from related bromo-indoles[4]) |

| UV Light | Strict avoidance is recommended. | High (Potential for photodegradation) | |

| Moisture | Dry Conditions | Store in a tightly sealed container in a dry place[2]. | Low |

| High Humidity | Avoid exposure to humid environments. | Moderate (Potential for hydrolysis of the lactam ring) | |

| pH | Neutral | Maintain neutral conditions in solution. | Low |

| Acidic/Basic | Avoid strongly acidic or basic conditions. | Moderate to High (Potential for acid/base-catalyzed hydrolysis) |

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 4-Bromo-1-methylindolin-2-one, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly closed container in a dry and well-ventilated area[1][2]. While room temperature storage is generally acceptable[5], for long-term stability, storage at 2-8°C is advisable, as suggested by some suppliers[3]. The storage area should be protected from light and kept away from heat and potential sources of ignition[1].

-

Handling: Standard laboratory personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[3][4]. After handling, it is important to wash hands thoroughly.

Caption: Recommended workflow for the proper storage and handling of 4-Bromo-1-methylindolin-2-one.

Potential Degradation Pathways

While specific degradation pathways for 4-Bromo-1-methylindolin-2-one have not been elucidated, based on the chemistry of the indolin-2-one scaffold and related halogenated compounds, the following degradation routes are plausible:

-

Hydrolysis: The lactam (cyclic amide) bond in the indolin-2-one ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the opening of the five-membered ring to form a substituted 2-aminophenylacetic acid derivative.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond. Exposure to UV or even strong visible light could potentially lead to the formation of debrominated species or other radical-mediated degradation products.

-

Oxidation: The indolinone ring can be susceptible to oxidation, potentially leading to the formation of isatin (indole-1,2-dione) derivatives or other oxidized species.

Caption: Plausible degradation pathways for 4-Bromo-1-methylindolin-2-one based on its chemical structure.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4-Bromo-1-methylindolin-2-one, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Forced Degradation Study Protocol:

A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-1-methylindolin-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1: UV and visible light) for a defined period.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a developed HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of any degradation products.

Example HPLC Method Parameters (to be optimized):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Caption: A logical workflow for conducting a forced degradation study of 4-Bromo-1-methylindolin-2-one.

Conclusion

While 4-Bromo-1-methylindolin-2-one is generally stable under standard room temperature conditions, its structural features suggest potential sensitivity to light, moisture, and non-neutral pH. For maintaining the long-term integrity and purity of this compound, it is imperative to adhere to the recommended storage and handling protocols. The development of a specific stability-indicating analytical method is highly recommended for any project utilizing this compound to ensure the reliability of experimental results. Further empirical studies are necessary to fully elucidate the quantitative stability profile and degradation pathways of 4-Bromo-1-methylindolin-2-one.

References

- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium. | Sigma-Aldrich [merckmillipore.com]

- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Halogenated Indolinones: A Technical Guide for Drug Development Professionals

For: Researchers, scientists, and drug development professionals.

Abstract

Halogenated indolinones represent a pivotal class of heterocyclic compounds with a broad and potent spectrum of biological activities. The incorporation of halogen atoms into the indolinone scaffold significantly influences their physicochemical properties, leading to enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the biological activities of halogenated indolinones, with a primary focus on their role as kinase inhibitors in oncology. We present a detailed analysis of their mechanism of action, structure-activity relationships (SAR), and a summary of their anticancer, antiviral, and anti-inflammatory properties. This document includes structured quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of key signaling pathways and experimental workflows to serve as a vital resource for researchers in the field of drug discovery and development.

Introduction

The indolinone core, a bicyclic structure containing a fused benzene and pyrrolidinone ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto this scaffold has proven to be a highly effective strategy for modulating their therapeutic potential. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability, thereby augmenting the overall efficacy of the compounds.[1]

Halogenated indolinones have emerged as particularly potent inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. By targeting key kinases involved in tumor growth, angiogenesis, and metastasis, halogenated indolinones have become a cornerstone of modern targeted cancer therapy. This guide will delve into the core biological activities of this important class of molecules.

Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active halogenated indolinones is the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are essential for cell proliferation, survival, and angiogenesis.[2][3]

Key kinase targets for halogenated indolinones include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

-

Fibroblast Growth Factor Receptors (FGFRs): Play a role in tumor cell proliferation, survival, and migration.

-

Cyclin-Dependent Kinases (CDKs): Regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1]

The indolinone core typically forms hydrogen bonds with the hinge region of the kinase ATP-binding site, while the halogenated phenyl ring and other substituents occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Signaling Pathways

The inhibition of receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR by halogenated indolinones disrupts multiple downstream signaling cascades critical for cancer progression. The following diagrams illustrate these key pathways.

Quantitative Data on Biological Activities

The biological activity of halogenated indolinones is quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following tables summarize the in vitro activity of representative halogenated indolinones against various cancer cell lines and kinases.

Anticancer Activity

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Halogenated Indolinone Derivatives

| Compound | Halogen (Position) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Fluoroisatin | 5-Fluoro | U937 (Human lymphoma) | - | [3] |

| 5-Chloroisatin | 5-Chloro | HBL-100 (Human breast) | 246.53 | [3] |

| HeLa (Human cervical) | 247.29 | [3] | ||

| 5-Bromoisatin | 5-Bromo | U937 (Human lymphoma) | - | [3] |

| 5-Iodoisatin | 5-Iodo | U937 (Human lymphoma) | - | [3] |

| Compound 9 | Chlorine | HepG2 (Hepatocellular carcinoma) | 2.53 | [1] |

| MCF-7 (Breast cancer) | 7.54 | [1] | ||

| Compound 20 | Chlorine | HepG2 (Hepatocellular carcinoma) | 3.08 | [1] |

| MCF-7 (Breast cancer) | 5.28 | [1] | ||

| BIBF 1120 | - | HUVEC (Endothelial) | 0.023 | [4] |

Kinase Inhibition

Table 2: Kinase Inhibitory Activity (IC₅₀ in nM) of Halogenated Indolinone Derivatives

| Compound | Halogen | Kinase Target | IC₅₀ (nM) | Reference |

| Compound 9 | Chlorine | VEGFR-2 | 56.74 | [1] |

| CDK-2 | 9.39 | [1] | ||

| Compound 20 | Chlorine | EGFR | 15.62 | [1] |

| VEGFR-2 | 27.41 | [1] | ||

| BIBF 1120 | - | VEGFR-2 | 23 | [4] |

| FGFR-1 | 69 | [4] | ||

| PDGFR-α | 59 | [4] | ||

| 6-amido-substituted indolinone 1 | - | VEGFR-2 | 763 | [4] |

Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity (IC₅₀) of Brominated Indoles

| Compound | Activity | IC₅₀ | Reference |

| 6-Bromoisatin | NO Inhibition (µM) | 120 | [5] |

| 5-Bromoisatin | NO Inhibition (µM) | 151.6 | [5] |

| Isatin (non-halogenated) | NO Inhibition (µM) | 430 | [5] |

| Hypobranchial Gland Extract | TNFα Inhibition (µg/mL) | 43.03 | [5] |

| Hypobranchial Gland Extract | PGE2 Inhibition (µg/mL) | 34.24 | [5] |

Antiviral Activity

Table 4: Antiviral Activity (EC₅₀/IC₅₀) of Halogenated Indole Derivatives

| Compound | Virus | Activity | Value | Reference |

| 6-bromo-indole derivative | SARS-CoV-2 | IC₅₀ (µM) | 1.84 | [6] |

| Indole derivative IV | HCV | EC₅₀ (µM) | 1.16 | [7] |

| Indole derivative V | HCV | EC₅₀ (µM) | 0.6 | [7] |

| Compound 8c | RSV | EC₅₀ (µM) | 0.47 | [8] |

Experimental Protocols

General Synthesis of 3-Substituted Halogenated Indolin-2-ones

A common route for the synthesis of 3-substituted indolin-2-ones involves the Knoevenagel condensation of a halogenated isatin (indoline-2,3-dione) with a compound containing an active methylene group.

Step 1: Synthesis of Halogenated Isatin Halogenated isatins can be prepared through various methods, including the Sandmeyer reaction starting from a halogenated aniline.

Step 2: Knoevenagel Condensation

-

Dissolve the halogenated isatin (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the crude product with a cold solvent (e.g., ethanol) to remove impurities.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

-

Prepare Reagents:

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Recombinant human kinase (e.g., VEGFR-2).

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

ATP solution.

-

Test compound (halogenated indolinone) serially diluted in DMSO.

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

-

Assay Procedure:

-

Add 25 µL of a master mix containing kinase buffer, substrate, and ATP to each well of a 96-well white plate.

-

Add 5 µL of serially diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Initiate the reaction by adding 20 µL of diluted kinase enzyme to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 50 µL of luminescent kinase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the halogenated indolinone derivatives and incubate for a further 48-72 hours.

-

-

MTT Addition:

-

After the treatment period, remove the medium and add a solution of MTT (e.g., 0.5 mg/mL) to each well.

-

Incubate the plates for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a suitable solvent, such as dimethyl sulfoxide (DMSO), to dissolve the resulting formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.

-

-

IC₅₀ Calculation:

-

Calculate the percentage of cell viability relative to untreated control cells, and determine the IC₅₀ value from the dose-response curve.

-

Experimental and Logical Workflows

Drug Discovery Workflow for Kinase Inhibitors

The following diagram illustrates a typical workflow for the discovery and development of halogenated indolinone-based kinase inhibitors.

Structure-Activity Relationship (SAR) of Halogenation

The following diagram provides a simplified representation of the structure-activity relationships of halogenated indolinones, highlighting the impact of halogen substitution on biological activity.

Conclusion

Halogenated indolinones constitute a highly valuable and versatile class of compounds in modern drug discovery. Their primary mechanism of action as potent kinase inhibitors has led to the development of successful anticancer therapeutics. The strategic incorporation of halogens significantly enhances their biological activity, and a deep understanding of their structure-activity relationships is crucial for the design of next-generation inhibitors with improved potency and selectivity. This technical guide provides a foundational resource for researchers, offering a comprehensive overview of the biological activities of halogenated indolinones, along with practical experimental protocols and visual aids to facilitate further research and development in this promising field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-Bromo-1-methylindolin-2-one: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 27, 2025 – As a compound of interest within the broader class of indolin-2-ones, 4-Bromo-1-methylindolin-2-one presents a unique scaffold for investigation in medicinal chemistry and drug discovery. This technical guide serves as a comprehensive introduction for researchers, scientists, and drug development professionals, summarizing its chemical properties, potential synthesis, and the known biological context of its parent structure. While specific biological data for this particular derivative remains limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable research chemical.

Physicochemical Properties

4-Bromo-1-methylindolin-2-one is a solid, typically appearing as a grey powder.[1] It is characterized by the following molecular and physical properties:

| Property | Value | Source |

| CAS Number | 884855-68-9 | [2] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.1 g/mol | [2] |

| Appearance | Grey Solid | [1] |

| Storage | Room Temperature | [2] |

Synthesis and Spectroscopic Data

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of 4-Bromo-1-methylindolin-2-one.

Spectroscopic data for 4-Bromo-1-methylindolin-2-one, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are indicated to be available from various chemical suppliers.[4] However, detailed spectral assignments and interpretations are not currently published in scientific journals. Researchers are advised to acquire this data from the respective suppliers or through their own analytical characterization.

Potential Biological Activity and Research Applications

The indolin-2-one core is a well-established pharmacophore found in numerous compounds with significant biological activities. This structural motif is a key component of several approved drugs and clinical candidates, primarily recognized for their role as kinase inhibitors.

Kinase Inhibition

The indolin-2-one scaffold is a privileged structure in the design of inhibitors targeting a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

Generalized Kinase Inhibition Pathway:

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-1-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of 4-Bromo-1-methylindolin-2-one based on available data for this compound and structurally related molecules. A specific Safety Data Sheet (SDS) with comprehensive toxicological data for 4-Bromo-1-methylindolin-2-one is not publicly available. Therefore, this guide extrapolates information from its isomers and parent compounds to provide the best possible safety recommendations. All users must perform a thorough risk assessment before handling this chemical and should consult with their institution's Environmental Health and Safety (EHS) department.

Introduction

4-Bromo-1-methylindolin-2-one is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. As with any novel or sparsely documented chemical, a cautious and well-informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide synthesizes available safety information for 4-Bromo-1-methylindolin-2-one and its structural analogs to provide a detailed overview of its potential hazards, recommended handling procedures, and emergency responses.

Hazard Identification and Classification

Due to the limited specific toxicological data for 4-Bromo-1-methylindolin-2-one, a hazard assessment must be inferred from its structural components and data from similar compounds. The presence of a bromine atom on an aromatic ring and the indolinone core suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or absorbed through the skin.

Based on the hazard statements for its isomer, 6-Bromo-1-methylindolin-2-one, and the parent compound, 1-methylindolin-2-one, the following hazards should be anticipated:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Physical and Chemical Properties

Limited physical and chemical data are available for 4-Bromo-1-methylindolin-2-one. The available information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 884855-68-9 | Generic Supplier Data |

| Molecular Formula | C₉H₈BrNO | Generic Supplier Data |

| Molecular Weight | 226.07 g/mol | Generic Supplier Data |

| Appearance | Grey solid | Generic Supplier Data |

| Storage Temperature | Room temperature | Generic Supplier Data |

Exposure Controls and Personal Protection

A comprehensive personal protective equipment (PPE) strategy is essential when handling 4-Bromo-1-methylindolin-2-one to minimize exposure. The following table outlines the recommended PPE.

| Protection Type | Specification | Rationale |

| Engineering Controls | Work in a certified chemical fume hood. | To minimize inhalation of dust or vapors. |

| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for splash hazards. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |

| Hand Protection | Disposable nitrile gloves (minimum for incidental contact). For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility chart. | Prevents skin contact, which can lead to irritation and potential allergic reactions. |

| Body Protection | A flame-resistant lab coat. Closed-toe shoes. | Protects against skin exposure from spills and splashes. Protects feet from spills and dropped objects. |

| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal risk assessment. | Avoids respiratory tract irritation from dust or vapors. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling

-

Avoid contact: Do not get in eyes, on skin, or on clothing.

-

Avoid inhalation: Do not breathe dust or vapors.

-

Use in a well-ventilated area: All handling of the solid or solutions should be conducted in a certified chemical fume hood.

-

Prevent dust formation: Minimize the generation and accumulation of dust.

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.

Storage

-

Container: Keep in a tightly closed, properly labeled container.

-

Conditions: Store in a cool, dry, and well-ventilated area. The recommended storage is at room temperature.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment as outlined in Section 4.

-

Containment and Clean-up: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Environmental Precautions: Do not let the product enter drains, sewers, or waterways.

Waste Disposal

-

Classification: Dispose of 4-Bromo-1-methylindolin-2-one and any contaminated materials as hazardous waste.

-

Procedure: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed experimental protocols for the safety and handling of 4-Bromo-1-methylindolin-2-one are not available in the public domain. The development of such protocols would require specific toxicological and reactivity testing. Researchers should develop their own standard operating procedures (SOPs) for handling this compound based on a thorough risk assessment and the guidance provided in this document.

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical like 4-Bromo-1-methylindolin-2-one.

Caption: Safe handling workflow for 4-Bromo-1-methylindolin-2-one.

Conclusion

While 4-Bromo-1-methylindolin-2-one is a valuable compound for research and development, the lack of comprehensive safety data necessitates a highly cautious approach. By understanding the potential hazards extrapolated from similar compounds, implementing stringent exposure controls, and adhering to the safe handling and disposal practices outlined in this guide, researchers can minimize risks. The principles of good laboratory practice, including thorough risk assessment and the consistent use of appropriate personal protective equipment, are the cornerstones of safely working with this and any other novel chemical compound.

References

Methodological & Application

Synthesis of 4-Bromo-1-methylindolin-2-one from 1-methylindolin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-1-methylindolin-2-one, a valuable building block in medicinal chemistry and drug development. Due to the propensity for direct bromination of 1-methylindolin-2-one to occur at the C5 position, a regioselective multi-step synthesis commencing from 4-bromo-2-nitrotoluene is presented as the primary and most reliable method. An alternative direct bromination approach is also discussed, acknowledging the challenges in achieving C4 selectivity. The protocols include comprehensive experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

Indolin-2-one and its derivatives are privileged scaffolds in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom at the C4 position of the 1-methylindolin-2-one core can significantly influence the molecule's physicochemical properties and biological activity, making it a key intermediate for the synthesis of novel therapeutic agents. However, the direct electrophilic bromination of 1-methylindolin-2-one typically yields the 5-bromo isomer as the major product. Therefore, a more strategic, multi-step approach is required to ensure the desired regioselectivity. This application note details a robust synthetic route starting from a commercially available substituted toluene.

Primary Synthetic Pathway: Multi-step Synthesis from 4-Bromo-2-nitrotoluene

This pathway ensures the unambiguous placement of the bromine atom at the C4 position of the indolin-2-one ring. The overall synthetic sequence is illustrated below.

Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-1-methylindolin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole-2-one derivatives are a significant class of heterocyclic compounds widely explored for their diverse biological activities.[1] Their structural motif serves as a precursor for various applications, including the synthesis of organic lighting compounds due to their planar conformation.[1] This document provides a detailed experimental protocol for the bromination of 1-methylindolin-2-one to synthesize 5-bromo-1-methylindolin-2-one, a valuable intermediate for further chemical exploration.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-bromo-1-methylindolin-2-one.[1]

| Parameter | Value |

| Starting Material | 1-Methylindolin-2-one |

| Amount of Starting Material | 0.50 g |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Amount of Brominating Agent | 0.60 g |

| Solvent | Acetonitrile |

| Volume of Solvent | 10 ml |

| Reaction Temperature | 263 K (-10 °C) |

| Reaction Time | 24 hours |

| Product | 5-Bromo-1-methylindolin-2-one |

| Final Product Weight | 0.58 g |

| Yield | 76% |

Experimental Protocol

This protocol details the synthesis, work-up, and purification of 5-bromo-1-methylindolin-2-one from 1-methylindolin-2-one.[1]

Materials:

-

1-Methylindolin-2-one

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄)

-

Ethanol (C₂H₅OH)

-

Ice water

-

Standard laboratory glassware

-

Magnetic stirrer with cooling bath

Procedure:

1. Reaction Setup: a. Dissolve 0.50 g of 1-methylindolin-2-one in 10 ml of acetonitrile in a round-bottom flask equipped with a magnetic stir bar. b. Cool the mixture to 263 K (-10 °C) using a suitable cooling bath (e.g., ice-salt bath).

2. Bromination Reaction: a. In a separate flask, prepare a solution of 0.60 g of N-bromosuccinimide (NBS) in acetonitrile. b. Slowly add the NBS solution dropwise to the cooled solution of 1-methylindolin-2-one while stirring. c. Continue stirring the reaction mixture at this temperature for 24 hours.

3. Work-up: a. After 24 hours, pour the reaction mixture into a beaker containing ice water. b. Stir the resulting mixture for an additional hour. c. Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform. d. Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). e. Remove the solvent by rotary evaporation to obtain the crude product.

4. Purification: a. Purify the crude product by recrystallization from ethanol to afford 0.58 g of 5-bromo-1-methylindolin-2-one as the final product (76% yield).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-bromo-1-methylindolin-2-one.

Caption: Workflow for the synthesis of 5-bromo-1-methylindolin-2-one.

References

Application Notes and Protocols for 4-Bromo-1-methylindolin-2-one as a Building Block for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful and selective approach to drug discovery, capable of targeting proteins previously considered "undruggable."

The indolin-2-one scaffold is a privileged structure in medicinal chemistry and has been explored for the development of various targeted therapies. 4-Bromo-1-methylindolin-2-one is emerging as a valuable building block in the synthesis of PROTACs, likely serving as a ligand for proteins of interest, particularly epigenetic readers such as bromodomain and extra-terminal (BET) proteins like BRD4. The bromine atom at the 4-position provides a convenient handle for the attachment of a linker, facilitating the assembly of the final PROTAC molecule.

These application notes provide a comprehensive overview of the use of 4-Bromo-1-methylindolin-2-one in PROTAC development, including detailed synthetic protocols, methodologies for key biological assays, and representative data.

4-Bromo-1-methylindolin-2-one in PROTAC Design

Based on the prevalence of the indolin-2-one core in inhibitors of epigenetic targets, it is hypothesized that 4-Bromo-1-methylindolin-2-one functions as a ligand for the bromodomains of BET proteins, particularly BRD4. BRD4 is a key regulator of oncogene transcription, making it a high-value target in cancer therapy. In a PROTAC construct, the 4-bromo position can be functionalized through cross-coupling reactions to attach a linker, which is then connected to an E3 ligase ligand, such as pomalidomide for Cereblon (CRBN) or a VHL ligand.

Data Presentation: Representative Biological Activity

While specific data for PROTACs constructed with 4-Bromo-1-methylindolin-2-one is proprietary or in early stages of development, the following tables present representative quantitative data for well-characterized BRD4-targeting PROTACs. This data serves as a benchmark for the expected potency and efficacy.

Table 1: Representative Degradation Activity of BRD4-Targeting PROTACs

| PROTAC Example | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| dBET1 | Thalidomide | 8 | >95 | MV4-11 |

| ARV-825 | Pomalidomide | <1 | >90 | RS4;11 |

| MZ1 | VHL | 26 | ~90 | HeLa |

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC performance and can vary based on cell line and experimental conditions.

Table 2: Representative Binding Affinities of BRD4 PROTAC Components

| Compound | Target | Binding Affinity (K |

| JQ1 (BRD4 Ligand) | BRD4 (BD1) | 50 |

| JQ1 (BRD4 Ligand) | BRD4 (BD2) | 90 |

| Pomalidomide | Cereblon | 1800 |

| VHL Ligand | VHL | 200 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of a PROTAC incorporating 4-Bromo-1-methylindolin-2-one.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a convergent synthesis where the 4-Bromo-1-methylindolin-2-one (POI ligand) is coupled to a pre-formed Linker-E3 ligase ligand moiety. A Suzuki coupling is a suitable reaction for this purpose.

Step-by-Step Procedure:

-

Synthesis of Linker-E3 Ligase Ligand: Synthesize a linker of desired length and composition (e.g., a PEG linker) and couple it to an E3 ligase ligand (e.g., pomalidomide). The terminus of the linker should be functionalized with a boronic acid or boronic ester.

-

Suzuki Coupling:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4-Bromo-1-methylindolin-2-one (1.0 eq) and the Linker-E3 ligase ligand-boronic ester (1.1 eq) in a suitable solvent system (e.g., 1,4-dioxane and water).

-

Add a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 eq) and a base (e.g., K₂CO₃) (3.0 eq).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

-

-

Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for BRD4 Degradation

This protocol details the procedure to quantify the degradation of the target protein BRD4 in a cellular context.

Materials and Reagents:

-

Cell line expressing BRD4 (e.g., MV4-11, HeLa)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4 and a loading control (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-BRD4 and loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of BRD4 degradation relative to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

-

Signaling Pathway

PROTACs utilizing 4-Bromo-1-methylindolin-2-one as a BRD4 ligand are expected to modulate the transcriptional program regulated by BRD4. BRD4 is a key component of super-enhancers and plays a crucial role in the transcription of oncogenes such as MYC. By degrading BRD4, these PROTACs can lead to the downregulation of MYC and other pro-proliferative genes, ultimately inhibiting cancer cell growth.

Conclusion

4-Bromo-1-methylindolin-2-one is a promising building block for the development of novel PROTACs, particularly those targeting the BET family of proteins. Its structure allows for straightforward incorporation into PROTAC constructs, and the resulting degraders have the potential to be potent and effective therapeutics for cancer and other diseases driven by epigenetic dysregulation. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new PROTACs based on this versatile scaffold.

Application Notes: Synthesis of PROTAC® Linkers from 4-Bromo-1-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to degrade previously "undruggable" proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

This document provides detailed application notes and protocols for the synthesis of versatile PROTAC® linkers starting from 4-Bromo-1-methylindolin-2-one. This starting material offers a rigid scaffold that can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of linker length, rigidity, and vectoral properties to optimize PROTAC performance.

Synthetic Strategy Overview

The core of the synthetic strategy involves the functionalization of the 4-position of the 1-methylindolin-2-one scaffold. The bromine atom serves as a versatile handle for introducing various chemical moieties that can be further elaborated into bifunctional linkers. The primary methods for this functionalization are palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are well-established, tolerant of a wide range of functional groups, and allow for the introduction of diverse chemical functionalities.

The overall workflow for the synthesis of a PROTAC® using a linker derived from 4-Bromo-1-methylindolin-2-one can be visualized as follows:

Application Notes and Protocols: 4-Bromo-1-methylindolin-2-one in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to mimic the hydrogen bonding pattern of the adenine region of ATP allows for effective competition at the kinase hinge region. The strategic functionalization of the indolin-2-one ring is paramount for achieving potency and selectivity against specific kinase targets.

4-Bromo-1-methylindolin-2-one is a versatile, yet underexplored, building block for the synthesis of novel kinase inhibitors. The presence of the bromine atom at the 4-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies. The N-methylation provides a fixed substitution at a key position, directing synthetic efforts towards other regions of the molecule.

These notes provide a comprehensive overview of the potential applications of 4-Bromo-1-methylindolin-2-one in the synthesis of kinase inhibitors, with a focus on a representative protocol for the synthesis of an analog of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Key Applications of 4-Bromo-1-methylindolin-2-one in Kinase Inhibitor Synthesis

The primary utility of 4-Bromo-1-methylindolin-2-one lies in its potential as a versatile intermediate for the synthesis of kinase inhibitors targeting various signaling pathways. The bromine atom at the 4-position can be exploited in several ways:

-

Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties, which can occupy hydrophobic pockets in the kinase active site.

-